molecular formula C12H16N2S B2398002 4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 565167-96-6

4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2398002
CAS RN: 565167-96-6
M. Wt: 220.33
InChI Key: RAEVCTCSJDXTPE-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as ETDA, is an organic compound belonging to the thiazole family. It is a synthetic compound that has been extensively studied for its potential applications in the fields of medicine, biology, and chemistry. ETDA is a highly versatile compound that has been used for a variety of purposes in laboratory experiments, such as synthesizing other compounds, studying the biochemical and physiological effects of drugs, and creating new drugs.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Thiazole derivatives, including those structurally related to "4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine," have been extensively studied for their synthesis methodologies and antimicrobial properties. For instance, research on the synthesis of thiazoles and their fused derivatives has revealed significant antimicrobial activities against various bacterial and fungal isolates. Such studies indicate the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Anticancer Evaluation

The exploration of thiazole derivatives in cancer research has shown promising outcomes. A study on the design, synthesis, and anticancer evaluation of thiazol-4-amine derivatives demonstrated their effectiveness against human cancer cell lines. This suggests the compound's potential role in developing novel anticancer therapies (Yakantham et al., 2019).

Antioxidative Activity

The investigation into the antioxidative properties of thiazole derivatives has led to the discovery of compounds with excellent antioxidant activity. Such studies highlight the therapeutic potential of these compounds in diseases caused or exacerbated by oxidative stress (Tumosienė et al., 2014).

Enzyme Inhibition

Thiazole derivatives have been evaluated for their enzyme inhibition capabilities, particularly in the context of diabetes research. The inhibition of α-glucosidase and β-glucosidase by novel N-arylthiazole-2-amines and related compounds suggests a potential application in managing diabetes through the modulation of enzymatic activity (Babar et al., 2017).

Molecular Docking Studies

Molecular docking studies of thiazole derivatives have provided insights into their interaction with biological targets. These studies facilitate the understanding of the mechanism of action of these compounds at the molecular level, aiding in the design of more effective drugs (Babar et al., 2017).

properties

IUPAC Name

4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-3-10-8-15-12(13-10)14-11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVCTCSJDXTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=N1)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

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